BTK-IN-3

BTK Inhibition Kinase Assay Ibrutinib Comparator

BTK-IN-3 (Example 1, WO2011046964) is the dihydrodiol impurity of ibrutinib. Selected by leading oncology labs as a reliable, cost-effective reference standard for LC-MS impurity profiling and a covalent BTK inhibitor control (targets C481) for wild-type BTK cell-based assays. Choose this batch for validated HPLC-grade purity (≥98%) and stability; exactly what's needed for method validation, stability-indicating assays, and benchmarking novel BTK degraders.

Molecular Formula C25H26N6O4
Molecular Weight 474.5 g/mol
CAS No. 1226872-27-0
Cat. No. B601137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTK-IN-3
CAS1226872-27-0
SynonymsPCI-45227
Molecular FormulaC25H26N6O4
Molecular Weight474.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)
InChIKeyNWKPMPRXJGMTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to yellow powder

BTK-IN-3 (CAS 1226872-27-0): A Pyrazolopyrimidine BTK Inhibitor for Cancer Research


BTK-IN-3 (CAS 1226872-27-0), also identified as Example 1 in patent WO2011046964, is a pyrazolo[3,4-d]pyrimidine-based small molecule inhibitor of Bruton's tyrosine kinase (BTK) [1]. This compound shares the core scaffold of the FDA-approved BTK inhibitor ibrutinib and functions as an irreversible covalent inhibitor targeting cysteine 481 in the BTK active site . BTK-IN-3 is primarily utilized as a research tool in oncology, particularly for investigating BTK-dependent signaling pathways in B-cell malignancies [1].

Why BTK-IN-3 Cannot Be Indiscriminately Substituted with Other BTK Inhibitors


Despite sharing a common target, BTK inhibitors exhibit profound differences in potency, selectivity profiles, covalent binding kinetics, and susceptibility to resistance mutations [1]. Ibrutinib, the first-in-class covalent BTK inhibitor, demonstrates an IC50 of 0.5 nM in biochemical assays, while its active metabolite PCI-45227 (a stereochemically defined analog of BTK-IN-3) exhibits approximately 15-fold lower inhibitory activity . Furthermore, clinical covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib are all vulnerable to the C481S gatekeeper mutation that abolishes covalent binding, whereas reversible inhibitors like pirtobrutinib retain activity against this mutant [2]. These quantitative distinctions in target engagement and resistance profiles preclude simple interchangeability of BTK inhibitors in research settings; each compound occupies a specific position in the structure-activity landscape that dictates experimental utility.

BTK-IN-3: Quantitative Differentiation Evidence Versus Comparator BTK Inhibitors


BTK-IN-3 Exhibits Reduced Biochemical Potency Relative to Parent Ibrutinib

BTK-IN-3 (dihydrodiol ibrutinib, CAS 1226872-27-0 without stereochemistry) is the racemic or non-stereochemically defined form of PCI-45227, the active dihydrodiol metabolite of ibrutinib. The stereochemically defined form (PCI-45227, CAS 1654820-87-7) demonstrates inhibitory activity against BTK that is approximately 15-fold lower than that of the parent drug ibrutinib . This reduced potency provides a useful benchmark for establishing dose-response relationships in cell-based assays where partial BTK inhibition may be desired.

BTK Inhibition Kinase Assay Ibrutinib Comparator

BTK-IN-3 Retains Irreversible Covalent Binding Mode Shared with Clinical BTK Inhibitors

As a pyrazolo[3,4-d]pyrimidine derivative, BTK-IN-3 functions as an irreversible covalent inhibitor of BTK, targeting the cysteine 481 (C481) residue within the ATP-binding pocket . This mechanism is shared with clinically approved covalent BTK inhibitors including ibrutinib, acalabrutinib, and zanubrutinib. However, covalent binding renders all agents in this class susceptible to the C481S resistance mutation, which replaces the nucleophilic cysteine with serine and abrogates covalent bond formation [1]. This mechanistic conservation positions BTK-IN-3 as a suitable tool compound for studying covalent BTK engagement without the confounding factors of clinical formulation or species-specific metabolism.

Covalent Inhibition BTK C481 Irreversible Binding

BTK-IN-3 Lacks Stereochemical Definition, Distinguishing It from Defined Metabolite PCI-45227

BTK-IN-3 (CAS 1226872-27-0) is characterized as the 'no stereochemistry' form of dihydrodiol ibrutinib, whereas the biologically relevant metabolite PCI-45227 (CAS 1654820-87-7) possesses defined stereochemistry at the piperidine ring (R-configuration) [1]. This distinction is critical for analytical applications: BTK-IN-3 may contain a mixture of stereoisomers, making it unsuitable for quantitative bioanalytical method development where stereochemical purity is required. Conversely, its undefined stereochemistry renders it a valuable reference standard for identifying and quantifying total dihydrodiol-related impurities in ibrutinib drug substance and drug product analysis [1].

Stereochemistry Reference Standard Analytical Chemistry

BTK-IN-3 Lacks Documented Activity Against C481S Mutant BTK, Contrasting with Next-Generation Inhibitors

While covalent BTK inhibitors including ibrutinib, acalabrutinib, and zanubrutinib are rendered ineffective by the C481S gatekeeper mutation (IC50 shifts of >100-fold reported), non-covalent reversible BTK inhibitors such as pirtobrutinib maintain nanomolar potency against both wild-type and C481S mutant BTK [1]. No published data document the activity of BTK-IN-3 against BTK C481S. Based on its covalent mechanism, BTK-IN-3 is expected to exhibit markedly reduced potency against the C481S mutant, similar to other irreversible inhibitors. This liability distinguishes BTK-IN-3 from reversible BTK inhibitors that are actively being developed to overcome acquired resistance.

BTK Resistance C481S Mutation Reversible Inhibitors

BTK-IN-3 Exhibits Distinct Chemical and Physical Properties Relative to Ibrutinib

BTK-IN-3 (molecular weight 474.51, C25H26N6O4) contains a dihydroxypropanone moiety that distinguishes it structurally from ibrutinib (molecular weight 440.50, C25H24N6O2) . This structural difference confers distinct physicochemical properties. BTK-IN-3 demonstrates a calculated LogP of 1.94 and is typically soluble in DMSO at concentrations up to 10 mM . The presence of two additional hydroxyl groups increases hydrogen bonding capacity (3 H-bond donors vs. 1 for ibrutinib) and polar surface area, which may influence membrane permeability and cellular uptake in experimental systems.

Physicochemical Properties Solubility Formulation

Optimal Research Applications for BTK-IN-3 Based on Evidenced Differentiation


Analytical Reference Standard for Ibrutinib Impurity Profiling

Given its undefined stereochemistry and direct relationship to ibrutinib as the dihydrodiol impurity/degradation product, BTK-IN-3 (CAS 1226872-27-0) is optimally deployed as a reference standard in HPLC, LC-MS, and UHPLC-MS/MS methods for quantifying dihydrodiol-related impurities in ibrutinib drug substance and finished pharmaceutical products . The compound's established molecular weight (474.51), characteristic UV absorbance, and MS fragmentation pattern enable robust method validation for quality control and stability-indicating assays .

Covalent BTK Inhibitor Control in Wild-Type BTK Signaling Studies

BTK-IN-3 serves as a cost-effective irreversible covalent BTK inhibitor control in cellular assays utilizing wild-type BTK-dependent cell lines (e.g., JeKo-1, REC-1, Mino). Its covalent binding mechanism targeting C481 recapitulates the pharmacologic action of clinical covalent BTK inhibitors . Researchers can employ BTK-IN-3 to validate assay conditions, establish baseline BTK inhibition responses, and benchmark the activity of novel reversible or PROTAC-based BTK degraders in wild-type systems .

Reference Compound for Structure-Activity Relationship Studies of Pyrazolopyrimidine BTK Inhibitors

As Example 1 in foundational BTK inhibitor patent WO2011046964, BTK-IN-3 represents a key early lead compound in the pyrazolopyrimidine chemical series that ultimately yielded ibrutinib and related clinical candidates . Medicinal chemistry groups can utilize BTK-IN-3 as a reference standard when exploring modifications to the acrylamide warhead, linker region, or solvent-exposed moieties of this scaffold . Its reduced potency relative to ibrutinib (approximately 15-fold, inferred from PCI-45227 data ) provides a useful comparator for assessing potency improvements achieved through structural optimization.

Pharmacokinetic and Metabolism Studies Requiring Metabolite Identification

BTK-IN-3 (dihydrodiol ibrutinib) corresponds to the primary CYP3A-mediated oxidative metabolite of ibrutinib . In pharmacokinetic studies of ibrutinib in preclinical species or clinical samples, BTK-IN-3 serves as an authentic metabolite standard for LC-MS/MS method development and validation, enabling accurate quantification of systemic exposure to this active metabolite . Note that for quantitative bioanalysis requiring stereochemically defined material, the enantiopure form PCI-45227 (CAS 1654820-87-7) should be procured instead .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BTK-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.